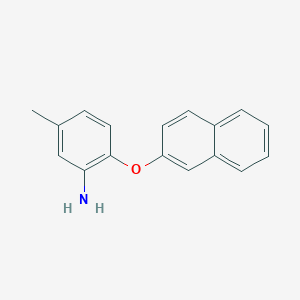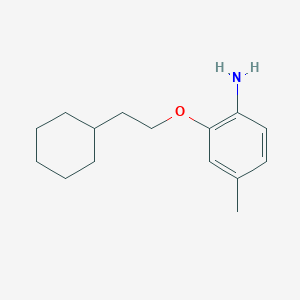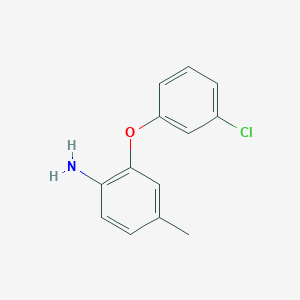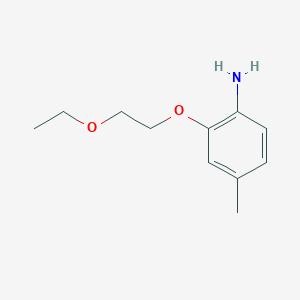
2-(2-Ethoxyethoxy)-4-methylaniline
Overview
Description
“2-(2-Ethoxyethoxy)ethanol”, also known under many trade names, is an organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH . It is a colorless liquid and a popular solvent for commercial applications . It is produced by the ethoxylation of ethanol .
Molecular Structure Analysis
The molecular formula of “2-(2-Ethoxyethoxy)ethanol” is C6H14O3 . It has a molar refractivity of 34.9±0.3 cm³ .
Physical And Chemical Properties Analysis
“2-(2-Ethoxyethoxy)ethanol” has a density of 1.0±0.1 g/cm³, a boiling point of 202.0±0.0 °C at 760 mmHg, a vapour pressure of 0.1±0.8 mmHg at 25°C, an enthalpy of vaporization of 51.0±6.0 kJ/mol, and a flash point of 96.1±0.0 °C .
Scientific Research Applications
Alzheimer's Disease Imaging
One significant application of 2-(2-Ethoxyethoxy)-4-methylaniline derivatives is in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. A study introduced two radiofluoro-pegylated phenylbenzoxazole derivatives, including a compound with a structure related to this compound, which displayed high affinity for β-amyloid aggregates. These compounds showed promising results in in vitro and in vivo studies for their potential as PET agents, enabling the detection of β-amyloid plaques in the living human brain (Cui et al., 2012).
Molecular Structure Analysis
Another research focus is on the synthesis and characterization of compounds derived from or related to this compound for understanding their molecular structures, spectroscopic properties, and potential applications. For example, the synthesis, crystal structure, spectroscopic analysis, and density functional theory (DFT) calculations of certain derivatives have been explored to understand their molecular geometries, interactions, and properties. These studies contribute to a broader understanding of such compounds' chemical behavior and potential for further application in materials science and medicinal chemistry (Yıldırım et al., 2016).
Antibacterial Activity
Compounds incorporating the ethoxyethoxy-methylaniline motif have been investigated for their antibacterial properties. For instance, derivatives such as 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been synthesized and demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting their potential as leads for developing new antibacterial agents (Zhi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(2-ethoxyethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-8-9(2)4-5-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSWEJGDXGCUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171505.png)
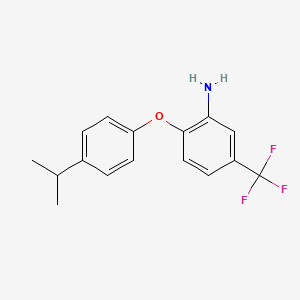
![2-[(4-Chloro-1-naphthyl)oxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3171515.png)

![N-[2-(2-Amino-4-methylphenoxy)ethyl]-N,N-diethylamine](/img/structure/B3171524.png)
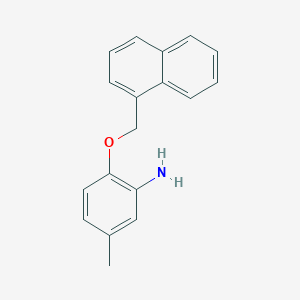
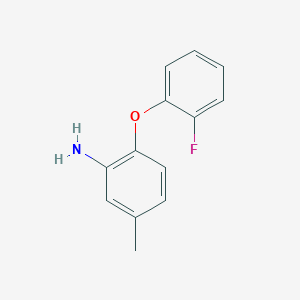

![2-[3-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3171535.png)


